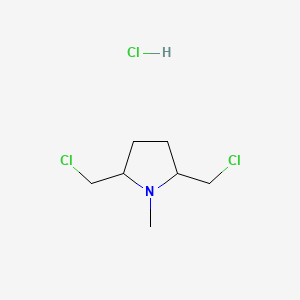
2,5-Bis(chloromethyl)-1-methylpyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(chloromethyl)-1-methylpyrrolidine hydrochloride is a chemical compound with significant importance in various fields of scientific research. This compound is characterized by the presence of two chloromethyl groups attached to a pyrrolidine ring, which is further substituted with a methyl group. The hydrochloride salt form enhances its solubility in water, making it more accessible for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(chloromethyl)-1-methylpyrrolidine hydrochloride typically involves the chloromethylation of 1-methylpyrrolidine. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters and enhances the yield and purity of the final product. The use of automated systems also minimizes human error and ensures consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis(chloromethyl)-1-methylpyrrolidine hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl groups to methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyrrolidines with various functional groups.
Oxidation: Pyrrolidine derivatives with aldehyde or carboxylic acid functionalities.
Reduction: Fully reduced pyrrolidine derivatives with methyl groups.
Applications De Recherche Scientifique
2,5-Bis(chloromethyl)-1-methylpyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a cross-linking agent in protein chemistry.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of polymers and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of 2,5-Bis(chloromethyl)-1-methylpyrrolidine hydrochloride involves its ability to act as an alkylating agent. The chloromethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, and other cellular components. This property is particularly useful in the development of drugs that target specific molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Bis(bromomethyl)-1-methylpyrrolidine hydrochloride
- 2,5-Bis(chloromethyl)-1-ethylpyrrolidine hydrochloride
- 2,5-Bis(chloromethyl)pyrrolidine hydrochloride
Uniqueness
2,5-Bis(chloromethyl)-1-methylpyrrolidine hydrochloride stands out due to its specific substitution pattern, which imparts unique reactivity and selectivity in chemical reactions. The presence of the methyl group on the pyrrolidine ring also influences its biological activity, making it a valuable compound for targeted research applications.
Propriétés
Numéro CAS |
91912-36-6 |
|---|---|
Formule moléculaire |
C7H14Cl3N |
Poids moléculaire |
218.5 g/mol |
Nom IUPAC |
2,5-bis(chloromethyl)-1-methylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C7H13Cl2N.ClH/c1-10-6(4-8)2-3-7(10)5-9;/h6-7H,2-5H2,1H3;1H |
Clé InChI |
CSXVRNOQBUCLJC-UHFFFAOYSA-N |
SMILES canonique |
CN1C(CCC1CCl)CCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-Chloro-5-(methoxymethyl)-4-[(prop-2-yn-1-yl)oxy]phenyl}benzamide](/img/structure/B14370463.png)


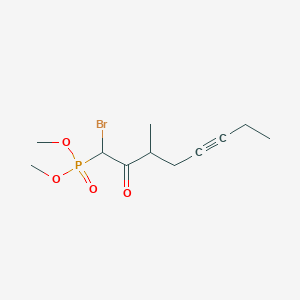

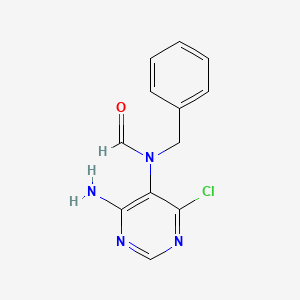
![3-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate](/img/structure/B14370480.png)

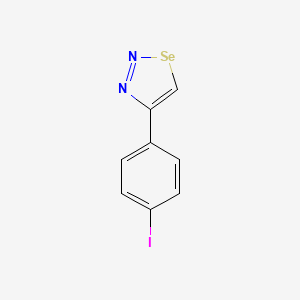
![2-[(4-Chloro-3-methyl-1,2-oxazol-5-yl)methoxy]phenol](/img/structure/B14370499.png)
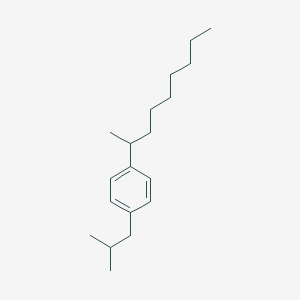
![2-{4-[(4-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14370515.png)
![2-Diazonio-1-[2-(methoxycarbonyl)-5-nitrophenyl]ethen-1-olate](/img/structure/B14370521.png)

